5-Bromo-1-methyl-1H-1,2,4-triazole
Overview
Description
5-Bromo-1-methyl-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C3H4BrN3 and a molecular weight of 161.99 g/mol . It is a derivative of 1,2,4-triazole, where a bromine atom is substituted at the 5-position and a methyl group at the 1-position. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Triazole compounds, which include 5-bromo-1-methyl-1h-1,2,4-triazole, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their ability to form stable complexes with various enzymes and receptors due to the presence of nitrogen atoms in their structure . This interaction can lead to changes in the function of these targets, potentially influencing biological processes.
Biochemical Pathways
It’s worth noting that triazole compounds are known for their broad range of chemical and biological properties, suggesting that they may interact with multiple pathways .
Result of Action
Given the known interactions of triazole compounds with various enzymes and receptors, it’s plausible that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole typically involves the bromination of 1-methyl-1H-1,2,4-triazole. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures the consistent quality of the product. The bromination reaction is carefully monitored to prevent over-bromination and to optimize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-methyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1-methyl-1H-1,2,4-triazole, 5-thio-1-methyl-1H-1,2,4-triazole, and 5-alkoxy-1-methyl-1H-1,2,4-triazole can be formed.
Oxidation Products: Various oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1-methyl-1H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is employed in the development of new materials with unique properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are investigating its use in the development of novel therapeutic agents .
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications .
Comparison with Similar Compounds
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 5-Bromo-1-methyl-1H-imidazole
- 2-Bromo-1-methyl-1H-imidazole
- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Comparison: 5-Bromo-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the position of the bromine atom can influence the compound’s ability to participate in nucleophilic substitution reactions, making it more or less reactive than similar compounds .
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-3(4)5-2-6-7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLIOXAULQKGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168193 | |
Record name | 1H-1,2,4-Triazole, 5-bromo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-72-4 | |
Record name | 1H-1,2,4-Triazole, 5-bromo-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 5-bromo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.